molecular formula C15H13Cl2NO B457412 N-(3,4-dichlorobenzyl)-2-phenylacetamide

N-(3,4-dichlorobenzyl)-2-phenylacetamide

Cat. No.: B457412
M. Wt: 294.2g/mol
InChI Key: VKUWYSXQQZBNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorobenzyl)-2-phenylacetamide is a synthetic amide compound of interest in chemical and pharmaceutical research. It is built on a phenylacetamide scaffold and incorporates a 3,4-dichlorobenzyl moiety, a structure seen in compounds with various bioactive properties . Amides are fundamental functional groups in organic and medicinal chemistry, often serving as key building blocks for natural products and pharmaceuticals . They are also frequently investigated for their diverse biological activities, which can include antimicrobial, antifungal, and anti-inflammatory properties . The specific combination of the phenylacetamide and 3,4-dichlorobenzyl groups in this molecule makes it a potentially valuable intermediate for synthesizing more complex chemical entities or for use in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Researchers can utilize this high-purity compound to explore its mechanism of action, physicochemical properties, and potential research applications.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-phenylacetamide

InChI

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(8-14(13)17)10-18-15(19)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)

InChI Key

VKUWYSXQQZBNIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for N 3,4 Dichlorobenzyl 2 Phenylacetamide and Analogues

General Synthetic Routes to N-Substituted Phenylacetamide Derivatives

The synthesis of N-substituted phenylacetamide derivatives, such as N-(3,4-dichlorobenzyl)-2-phenylacetamide, is primarily centered around the creation of a stable amide linkage between a substituted benzylamine (B48309) and a phenylacetic acid moiety. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the presence of other functional groups.

Amide Bond Formation Strategies

The formation of the amide bond is the crucial step in synthesizing this compound. Several robust methods are available for this transformation.

One of the most common strategies involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. fishersci.it This method, often referred to as the Schotten-Baumann reaction, proceeds by reacting 3,4-dichlorobenzylamine (B86363) with phenylacetyl chloride. The reaction is typically carried out in an aprotic solvent in the presence of a base, like a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.it Phenylacetyl chloride can be prepared from phenylacetic acid using reagents like thionyl chloride or oxalyl chloride. fishersci.itprepchem.commdma.chprepchem.com

Alternatively, direct coupling of a carboxylic acid and an amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.ityoutube.com The reaction with carbodiimides forms a highly reactive O-acylisourea intermediate which then reacts with the amine. fishersci.it To improve yields and reduce side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with EDC. nih.gov Other effective coupling systems include uronium-based reagents like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov More recent developments include the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which facilitate direct amidation under mild conditions. acs.orgnih.gov

The table below summarizes common amide bond formation strategies.

Table 1: Amide Bond Formation Strategies
Method Activating Agent / Reagent Key Intermediate Typical Conditions
Acyl Chloride Method Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Acyl Chloride Aprotic solvent, base (e.g., pyridine, triethylamine) fishersci.it
Carbodiimide Coupling DCC or EDC O-acylisourea Aprotic solvent, often with HOBt additive fishersci.itnih.gov
Uronium Salt Coupling HATU Activated Ester Aprotic solvent (e.g., DMF), base (e.g., DIPEA) nih.gov
Borate Ester Method B(OCH₂CF₃)₃ Acylboronate (proposed) Acetonitrile (B52724) (MeCN), equimolar reactants acs.orgnih.gov
Acidic/Basic Hydrolysis Strong Acid or Base N/A Used for synthesizing primary amides from nitriles

Introduction of Benzyl (B1604629) and Phenyl Moieties to the Acetamide (B32628) Scaffold

The core structure of this compound is assembled from two primary fragments: a 3,4-dichlorobenzyl group and a 2-phenylacetyl group, which are joined by an amide linkage. The introduction of these moieties can be visualized through two main retrosynthetic disconnections.

The most direct approach involves the coupling of 3,4-dichlorobenzylamine with phenylacetic acid or its activated form (e.g., phenylacetyl chloride). fishersci.it The phenyl group is integral to the phenylacetic acid starting material, while the benzyl group is introduced via the benzylamine component. organic-chemistry.org

An alternative, though less common, route would involve reacting 3,4-dichlorobenzyl isocyanate with a phenyl-derived Grignard reagent, although this is not a standard acetamide synthesis. A more conventional alternative would be the N-alkylation of a primary phenylacetamide with 3,4-dichlorobenzyl halide. However, this can lead to over-alkylation and is often less efficient than forming the amide bond directly.

Synthesis of the N-(3,4-Dichlorophenyl) Core and its Incorporation

The key starting material for introducing the N-(3,4-dichlorobenzyl) fragment is 3,4-dichlorobenzylamine. This compound is commercially available, simplifying the synthesis process. chemspider.com For syntheses requiring its preparation, one route involves the reaction of isopropyl N-cyano-3-pyridinecarboximidate with 3,4-dichlorobenzylamine in methanol. prepchem.com More fundamentally, 3,4-dichlorobenzylamine can be prepared from 3,4-dichlorotoluene (B105583) via benzylic bromination followed by reaction with an amine source, or from 3,4-dichlorobenzaldehyde (B146584) via reductive amination.

The precursor for these starting materials is often 3,4-dichloroaniline, which can be produced by the catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene. google.com

Once 3,4-dichlorobenzylamine is obtained, its incorporation to form the final product is achieved through the amide bond formation strategies described previously (Section 2.1.1). For example, a typical laboratory-scale synthesis would involve dissolving 3,4-dichlorobenzylamine and a base (like triethylamine) in a solvent such as dichloromethane, followed by the slow addition of a solution of phenylacetyl chloride. fishersci.it

Strategies for Derivatization and Functionalization of the Acetamide Chain

The this compound scaffold can be readily derivatized to create a library of analogues for structure-activity relationship studies. Functionalization can be introduced on the phenyl ring, the dichlorinated benzyl ring, or the acetamide chain itself.

Derivatization is most commonly achieved by using functionalized starting materials. For instance, substituting the phenylacetic acid with a para-hydroxyphenylacetic acid would result in a phenol-containing analogue. Similarly, using different substituted anilines or benzylamines allows for wide-ranging modifications of the N-substituent. rsc.org

Extended Functionalization and Linker Strategies

More complex functional groups and linkers can be incorporated to explore the chemical space further. For example, a thiazole (B1198619) moiety can be introduced into the N-phenylacetamide scaffold through a multi-step synthesis starting from p-phenylenediamine. prepchem.com This involves protection, amide formation, deprotection, and subsequent cyclization reactions to build the heterocyclic ring. prepchem.com In other work, N-phenylacetamide has been conjugated with 2-oxoindole sulfonamides, demonstrating the scaffold's tolerance for complex, bioactive functionalities. mdma.ch

Analytical and Chromatographic Techniques for Purity Assessment and Impurity Mitigation

Rigorous analysis is essential to confirm the identity and purity of the synthesized this compound and to identify any process-related impurities. A combination of spectroscopic and chromatographic methods is typically employed.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. nih.gov For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and dichlorophenyl rings, a singlet for the methylene (B1212753) protons of the phenylacetyl group, and a doublet for the methylene protons of the benzyl group, which couples with the adjacent N-H proton. The N-H proton itself would appear as a triplet.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. nih.gov The spectrum of the target compound would exhibit a strong absorption band for the amide C=O stretching vibration (typically around 1650 cm⁻¹) and a band for the N-H stretching vibration (around 3300 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov Techniques such as electrospray ionization (ESI) or electron impact (EI) can be used. The molecular ion peak would correspond to the molecular weight of this compound.

Chromatographic Techniques for Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis and for preliminary purity assessment. mdpi.com By using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the product spot can be separated from the starting materials and any major byproducts. The retention factor (Rf) value is a key parameter in TLC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the quantitative determination of purity and the detection of trace impurities. sielc.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like formic or phosphoric acid), would be suitable for analyzing this compound. sielc.com The retention time and peak area are used to identify and quantify the main compound and any impurities.

Gas Chromatography (GC): For thermally stable and volatile compounds, GC can also be employed for purity analysis. researchgate.net

Impurity Mitigation:

Potential impurities in the synthesis of this compound could arise from unreacted starting materials (3,4-dichlorobenzylamine and phenylacetic acid or its chloride), byproducts from side reactions, or degradation products. For instance, the formation of bis-amide or other secondary products could occur.

Purification of the crude product is typically achieved through recrystallization from a suitable solvent or solvent mixture, which is chosen based on the solubility profile of the compound and its impurities. Column chromatography, using silica (B1680970) gel as the stationary phase and an appropriate eluent system, is another powerful technique for separating the desired compound from closely related impurities. nih.gov The purity of the collected fractions is monitored by TLC or HPLC.

A comprehensive approach combining these analytical and chromatographic techniques ensures the synthesis of this compound of high purity, which is crucial for its application in further research.

Molecular Architecture and Intermolecular Interactions

Conformational Analysis of N-(3,4-Dichlorobenzyl)-2-phenylacetamide

Conformational analysis reveals the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key areas of flexibility are the rotations around the bonds connecting the benzyl (B1604629) and phenyl groups to the central acetamide (B32628) core.

For instance, in the related compound N-Benzyl-2-(2,4-dichlorophenoxy)acetamide, the dihedral angle between the two aromatic rings is reported to be 27.17(11)°. nih.gov This indicates a non-planar arrangement of the rings relative to each other. Similarly, conformational studies on N-benzyl-N-(furan-2-ylmethyl) acetamide have shown the existence of a hindered cis(E)-trans(Z) rotational equilibrium in solution due to the partial double bond character of the C-N amide bond. scielo.br This leads to multiple stable conformations. For this compound, it is expected that the molecule will adopt a conformation that minimizes steric hindrance between the bulky dichlorobenzyl and phenyl groups, likely resulting in a twisted, non-planar structure. The presence of substituents on the benzyl ring can influence the rotational barrier and the preferred dihedral angles.

Table 1: Representative Torsional Angles in Analogous Acetamide Structures

CompoundTorsional Angle DescriptionValue (°)
N-Benzyl-2-(2,4-dichlorophenoxy)acetamideDihedral angle between the two aryl rings27.17(11) nih.gov
N-benzyl-l,2,3,4-tetrahydroisoquinolinesTorsion angle τ(C8a-C1-C1'-C2')~60 and ~240 psu.edu

This table presents data from analogous compounds to infer potential conformational features of this compound.

The preferred conformation of this compound is stabilized by a variety of intramolecular interactions. These non-covalent forces within the same molecule play a significant role in determining its three-dimensional shape.

In similar amide structures, weak intramolecular hydrogen bonds, such as C-H···O, can occur between a hydrogen atom on one of the aromatic rings or the methylene (B1212753) bridge and the carbonyl oxygen of the acetamide group. These interactions can lead to the formation of pseudo-rings, which contribute to the conformational stability. Furthermore, n → π* interactions, involving the delocalization of a lone pair of electrons from an oxygen atom to the antibonding orbital (π*) of a carbonyl group, can also influence the conformation of the peptide backbone in related structures. researchgate.net The presence of electron-withdrawing chlorine atoms on the benzyl ring can affect the electronic distribution and the potential for such intramolecular interactions.

Crystal Structure Elucidation and Solid-State Packing Features

The arrangement of molecules in a crystal lattice is determined by a delicate balance of intermolecular forces. While a specific crystal structure for this compound is not detailed in the provided search results, the packing features can be inferred from related chlorinated N-benzylamide derivatives.

Hydrogen bonds are among the strongest intermolecular forces and play a crucial role in the crystal packing of amides. In the solid state, this compound is expected to form intermolecular hydrogen bonds involving the N-H group of the amide as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor.

Table 2: Common Hydrogen Bonding Patterns in Related Amide Crystals

CompoundHydrogen Bond TypeSupramolecular Motif
N-Benzyl-2-(2,4-dichlorophenoxy)acetamideN-H···OChains nih.gov
N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamideO-H···O (amide carbonyl)Dimers mdpi.comresearchgate.net
Substituted N-benzyl-N-(pyrazol-5-yl)acetamidesC-H···O and C-H···πChains and Sheets nih.gov
1,4-bis(4-cyanobenzyl)piperazineC-H···NChains nih.govresearchgate.net

The presence of two aromatic rings, the phenyl and the 3,4-dichlorophenyl groups, suggests that π-stacking interactions are likely to be a significant feature in the crystal packing of this compound. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

In the crystal structures of many aromatic compounds, including dichlorobenzaldehyde isomers, molecules often form stacks that propagate along a short crystallographic axis. nih.gov These stacking interactions can be face-to-face or offset (displaced). The geometry and energy of these interactions are influenced by the substituents on the aromatic rings. The chlorine atoms on the benzyl ring, being electron-withdrawing, will modulate the electrostatic potential of the aromatic ring and thus influence the nature of the π-stacking. In some related structures, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, also contribute to the crystal packing. nih.govnih.govresearchgate.net

Given the presence of two chlorine atoms, the possibility of halogen bonding contributing to the crystal structure of this compound must be considered. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom.

While chlorine forms weaker halogen bonds compared to bromine and iodine, these interactions can still play a role in directing crystal packing, especially in the absence of stronger hydrogen bond donors. nih.gov In chlorinated organic compounds, Cl···Cl, C-H···Cl, and Cl···O/N interactions have been observed. nih.govmdpi.com For example, in the crystal structures of dichlorobenzaldehyde isomers, Cl···Cl contacts are present. nih.gov The interplay between hydrogen bonding, π-stacking, and halogen bonding will ultimately determine the final solid-state architecture of this compound.

Electronic Structure and Reactivity Profiles

The electronic structure of this compound is a composite of the electronic characteristics of its constituent functional groups: the 3,4-dichlorophenyl ring, the benzyl group, the phenyl ring, and the central acetamide linker. The amide linkage, in particular, has a profound effect on the molecule's reactivity.

The lone pair of electrons on the nitrogen atom of the acetamide group can be delocalized into the carbonyl group, creating a resonance structure. This delocalization increases the electron density on the carbonyl oxygen and gives the C-N bond partial double bond character, which restricts its rotation.

The phenyl and 3,4-dichlorophenyl rings are key determinants of the molecule's electronic profile. The phenyl group is a simple aromatic system, while the 3,4-dichlorophenyl group is substituted with two electron-withdrawing chlorine atoms. These substituents influence the electron density distribution on the aromatic ring and can affect the reactivity of the entire molecule.

Computational studies on N-arylacetamides have been employed to predict their reactivity. researchgate.netresearchgate.net For instance, the calculated partial charge distribution on the aromatic rings can be a good predictor of the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine atoms on the benzyl ring would decrease the nucleophilicity of that ring compared to the unsubstituted phenyl ring of the phenylacetyl group.

Electrophilic Reactivity of Substituted Acetamides

Substituted acetamides can exhibit electrophilic reactivity, particularly when a good leaving group is present on the carbon atom alpha to the carbonyl group. While this compound itself is not a classic electrophile in this sense, the broader class of α-substituted acetamides has been studied for its electrophilic potential.

The reactivity of these compounds is highly tunable based on the nature of the substituent. For example, chloroacetamides are known to be quite reactive electrophiles. nih.govacs.org The electrophilicity of the α-carbon can be modulated by the electronic properties of the substituents on the acetamide nitrogen and the acyl group.

Research into various substituted acetamides as electrophiles has provided valuable data on their reactivity, often measured by their reaction rates with nucleophiles like glutathione (B108866) (GSH). The table below presents reactivity data for a selection of substituted acetamides, illustrating the influence of different substituents on their electrophilic character.

Compound ClassSpecific ExampleReactivity Metric (Half-life with GSH)Reference
ChloroacetamideChloroacetamideNot explicitly stated, but noted as highly reactive nih.gov
Sulfamate AcetamideIbrutinib-sulfamate~8 hours researchgate.net
Sulfonate AcetamideIbrutinib-sulfonate~3 hours researchgate.net
Monohalogenated AcetamideIodoacetamideMost reactive in series nih.gov
Monohalogenated AcetamideBromoacetamideIntermediate reactivity in series nih.gov
Monohalogenated AcetamideChloroacetamideLeast reactive in series nih.gov

This table is a representation of data from multiple sources and is intended to illustrate the range of reactivities observed in substituted acetamides. The specific conditions for the half-life measurements may vary between studies.

The data clearly indicates that the nature of the substituent alpha to the acetamide carbonyl has a dramatic effect on the electrophilic reactivity. Halogen substituents, for instance, confer significant reactivity, with the reactivity order being iodo > bromo > chloro. nih.gov This trend is related to the leaving group ability of the halide. In contrast, more complex substituents like sulfamates can be designed to have tailored, lower reactivity. nih.govacs.orgresearchgate.net These findings are crucial in fields such as medicinal chemistry, where the fine-tuning of electrophilic reactivity is essential for the design of targeted covalent inhibitors.

Biological Activity and Mechanistic Elucidation of N 3,4 Dichlorobenzyl 2 Phenylacetamide Analogues

General Overview of Biological Activity Spectrum

Analogues of N-(3,4-dichlorobenzyl)-2-phenylacetamide have demonstrated a wide range of biological activities. The core structure of N-substituted-2-phenylacetamide is recognized for its potential as an analgesic, anticonvulsant, pesticide, and cytostatic agent. researchgate.net The biological and chemical properties of these compounds are closely linked to their structural features. researchgate.net Modifications of the N-benzylacetamide scaffold have led to the development of compounds with various therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer effects. biosynth.comresearchgate.net

The antimicrobial properties of this class of compounds are notable, with derivatives showing activity against various bacterial and fungal strains. nanobioletters.combenthamscience.com For instance, certain N-benzamide derivatives have shown significant antibacterial effects against both B. subtilis and E. coli. nanobioletters.com Furthermore, some analogues have been investigated for their antitubercular activity against Mycobacterium tuberculosis. nih.govnih.gov The versatility of the N-benzylacetamide structure allows for the exploration of a broad therapeutic landscape, extending to enzyme inhibition, which is a key mechanism for many of its observed biological effects.

Enzyme Inhibition Studies

The this compound framework and its analogues have been the subject of numerous studies to evaluate their potential as enzyme inhibitors across various classes of enzymes.

Serine Protease Inhibition

Derivatives of N-benzylacetamide have been investigated as inhibitors of serine proteases, such as trypsin and chymotrypsin. nih.govsigmaaldrich.com These enzymes play crucial roles in many physiological processes, and their inhibition is a target for various therapeutic interventions. mdpi.com For example, N-nitroso-N-benzylacetamide has been shown to slowly inhibit α-chymotrypsin by alkylating side chains and amide linkages within the enzyme's active site. nih.gov While specific data for this compound is not detailed, the broader class of compounds demonstrates a clear potential for interaction with and inhibition of serine proteases. The mechanism often involves the formation of an inactive complex with the protease, effectively blocking its catalytic activity. sigmaaldrich.com

Urease Inhibition

Urease is a crucial enzyme in certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a key strategy to combat related infections. nih.govnih.gov Analogues of N-phenylacetamide have been synthesized and evaluated for their urease inhibitory potential. For example, a series of methyl 1,2-benzothiazine-N-arylacetamide derivatives showed potent urease inhibition, with some compounds exhibiting stronger activity than the standard inhibitor, thiourea. nih.gov The inhibitory concentrations (IC₅₀) for these compounds ranged from 9.8 to 20.7 µM. nih.gov The structure-activity relationship suggests that the substituents on the N-phenylacetamide ring play a significant role in the inhibitory efficacy. nih.gov

CompoundIC₅₀ (µM)Reference
Thiourea (Standard)22.3 ± 0.031 nih.gov
Compound 5a (Unsubstituted)10.1 ± 0.90 nih.gov
Compound 5k (p-ethoxy carbonyl)9.8 ± 0.023 nih.gov
Compound 5i20.7 ± 0.25 nih.gov

α-Glucosidase Inhibition

α-Glucosidase inhibitors are important in the management of type 2 diabetes as they delay carbohydrate digestion and glucose absorption. nih.gov Several studies have explored N-phenylacetamide derivatives as potential α-glucosidase inhibitors. nih.govresearchgate.net A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated superior potency when compared to the standard drug, acarbose (B1664774). nih.gov The IC₅₀ values for these compounds ranged from 26.8 to 311.3 µM, all of which were more potent than acarbose (IC₅₀ of 752.0 µM). nih.gov The substitution pattern on the phenyl ring of the N-phenylacetamide moiety was found to significantly influence the inhibitory activity. nih.gov

CompoundIC₅₀ (µM)Reference
Acarbose (Standard)752.0 ± 2.0 nih.gov
Compound 5k (4-bromo derivative)26.8 ± 0.5 nih.gov
Compound 5j (2,4-dichloro derivative)31.1 ± 0.7 nih.gov
Compound 5i (4-chloro derivative)100.2 ± 1.5 nih.gov

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is often associated with cancer. chapman.educhapman.educapes.gov.br N-benzyl substituted acetamide (B32628) derivatives have been synthesized and evaluated for their kinase inhibitory activities, particularly against Src kinase. chapman.educhapman.educapes.gov.br An unsubstituted N-benzyl derivative in one study showed significant inhibition of c-Src kinase with GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. chapman.educhapman.educapes.gov.br The introduction of substituents on the benzyl (B1604629) group was found to modulate the inhibitory activity. chapman.educhapman.educapes.gov.br

CompoundCell LineGI₅₀ (µM)Reference
Compound 8a (Unsubstituted N-benzyl)NIH3T3/c-Src527F1.34 chapman.educhapman.educapes.gov.br
SYF/c-Src527F2.30 chapman.educhapman.educapes.gov.br
Compound 8b (4-Fluorobenzyl)NIH3T3/c-Src527F1.49 chapman.edu
SYF/c-Src527F2.51 chapman.edu

Mycobacterial Enzyme Inhibition (e.g., MtInhA)

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. nih.gov Compounds with a 2-phenoxy-N-phenylacetamide core structure have been designed and synthesized as potential antitubercular agents. nih.govnih.gov A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were evaluated for their in vitro activity against M. tuberculosis H₃₇Rv. nih.gov Several of these compounds exhibited potent antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL. nih.gov The most potent derivative, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, showed an MIC of 4 µg/mL against both the H₃₇Rv strain and a rifampin-resistant strain. nih.gov

CompoundTarget StrainMIC (µg/mL)Reference
Compound 3mM. tuberculosis H₃₇Rv4 nih.gov
Rifampin-resistant M. tuberculosis 2614 nih.gov

Cholinesterase Inhibition (from related N-phenylacetamides)

While direct studies on this compound are limited, research on structurally related N-phenylacetamides and similar compounds such as salicylanilides (2-hydroxy-N-phenylbenzamides) provides insights into their potential as cholinesterase inhibitors. Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission.

Investigations into halogenated 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibition of AChE, with IC50 values typically ranging from 33.1 to 85.8 µM. Their inhibitory effect on BChE was generally weaker. Notably, certain phosphorus-based esters of these compounds showed significantly improved activity against BChE, with one of the most potent derivatives, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, exhibiting an IC50 value of 2.4 µM and displaying high selectivity for BChE.

Further studies on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates indicated weak to moderate inhibition of both cholinesterases. For this class of compounds, inhibition of BChE was often more pronounced than that of AChE. For instance, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as a potent BChE inhibitor with an IC50 value of 1.60 µM. In contrast, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was the most effective AChE inhibitor in this series, with an IC50 of 38.98 µM. These findings suggest that the N-phenylacetamide scaffold and its analogues can be tailored to achieve varying degrees of potency and selectivity against AChE and BChE.

Table 1: Cholinesterase Inhibition by Related N-Phenylacetamide Analogues


CompoundTarget EnzymeIC50 (µM)
Halogenated 2-hydroxy-N-phenylbenzamides (general range)AChE33.1 - 85.8
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphiteBChE2.4
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60

Receptor Interaction and Modulatory Effects

Aryl Hydrocarbon Receptor (AhR) Ligand Activity and Pathway Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, immune responses, and cell cycle control. medicinacomplementar.com.brStructurally related compounds to N-phenylacetamides, such as benzanilides, have been shown to possess AhR ligand activity. nih.govThe activity of these ligands can be significantly influenced by their substitution patterns. For example, in a series of halogenated methyl yellow derivatives, which share structural similarities with N-phenylacetamides, halogen substitution at the ortho-position enhanced AhR ligand activity, while substitution at the para-position reduced it. nih.gov This suggests that compounds like this compound could potentially interact with and modulate the AhR pathway. Ligand binding to AhR triggers a conformational change, leading to its translocation to the nucleus where it forms a complex with the AhR nuclear translocator (Arnt). nih.govThis complex then binds to specific DNA sequences, known as dioxin response elements (DREs), to regulate gene expression. researchgate.net Some AhR ligands act as selective AhR modulators (SAhRMs), exhibiting tissue- or cell-specific agonist and antagonist activities. nih.govFor instance, the selective estrogen receptor modulator Way-169916 has been identified as a dual-specificity ligand for both the estrogen receptor and AhR. researchgate.netIt can suppress inflammatory gene expression in an AhR-dependent manner without stimulating the canonical DRE-driven expression of genes like CYP1A1, thereby avoiding potential genotoxic stress. researchgate.netThe development of synthetic AhR ligands like NPD-0414-2 and NPD-0414-24 has shown therapeutic potential by inhibiting gut inflammatory signals through the induction of IL-22 and reduction of IFN-γ. frontiersin.org

Other Receptor System Interactions

Beyond the AhR, N-phenylacetamide analogues have been found to interact with other significant receptor systems.

Sigma Receptors: A notable interaction is with sigma receptors, particularly the sigma-1 subtype, which is a unique ligand-operated chaperone protein located at the endoplasmic reticulum. nih.govA compound with a high degree of structural similarity, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been identified as a selective sigma-1 receptor ligand with a high affinity (Ki=42 nM) and 36-fold selectivity over the sigma-2 receptor. Sigma-1 receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neuropsychiatric disorders. nih.govnih.govActivation of these receptors can modulate calcium signaling between the endoplasmic reticulum and mitochondria and regulate ion channels at the plasma membrane. nih.govnih.govP2X4 Receptors: The P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes, is another target for N-phenylacetamide derivatives. nih.govThe compound N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) was identified as a potent and selective P2X4 antagonist. nih.govThis compound demonstrated anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain, highlighting the therapeutic potential of targeting this receptor with phenylacetamide-based structures. nih.govnih.gov

Modulation of Cellular Pathways and Processes

Suppression of Cell Proliferation

Derivatives of the N-phenylacetamide scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety showed greater cytotoxic effects than those with a methoxy (B1213986) group. nih.govnih.govSpecifically, compounds 2b (N-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide) and 2c (N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide) were the most active against the PC3 prostate carcinoma cell line, with IC50 values of 52 µM and 80 µM, respectively. nih.govCompound 2c was also the most active against the MCF-7 breast cancer cell line, with an IC50 of 100 µM. nih.gov Another study on a different series of synthetic phenylacetamide derivatives confirmed their potent cytotoxic effects. tbzmed.ac.irresearchgate.netThe 3d derivative (structure not specified in the source) was highly effective against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, with an IC50 value of 0.6 µM for both. tbzmed.ac.irCompounds 3c and 3d also showed significant activity against MCF-7 cells, with IC50 values of 0.7 µM. tbzmed.ac.irresearchgate.netThe mechanism of action for these compounds involves the induction of apoptosis, a form of programmed cell death, by upregulating the expression of pro-apoptotic proteins like Bax and FasL. tbzmed.ac.irresearchgate.net

Table 2: Cytotoxic Activity of N-Phenylacetamide Analogues Against Cancer Cell Lines

Anti-inflammatory Pathways (General)

The N-phenylacetamide scaffold is a key feature in molecules that modulate various anti-inflammatory pathways. As mentioned, the P2X4 receptor antagonist BAY-1797 demonstrates how these compounds can produce anti-inflammatory effects. nih.govThe activation of P2X4 in immune cells like microglia and macrophages can trigger downstream signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK), leading to the release of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). frontiersin.orgBy antagonizing this receptor, phenylacetamide derivatives can interrupt this inflammatory cascade.

The modulation of inflammatory mediators is a key mechanism. For example, the thioamide derivative thiocyanoacetamide has been shown to decrease plasma levels of pro-inflammatory cytokines such as IL-1 Beta and TNF-alpha following an inflammatory stimulus. researchgate.netThis highlights the potential for related acetamide structures to exert control over cytokine signaling.

Furthermore, the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways are critical targets in inflammation. mdpi.comSome anti-inflammatory agents act by suppressing the activation of NF-κB and the phosphorylation of MAPKs, thereby reducing the production of inflammatory mediators. mdpi.comnih.govGiven the structural relationships and observed activities, it is plausible that N-phenylacetamide analogues could also engage these central anti-inflammatory pathways.

Influence on Key Signal Transduction Cascades

Research into this compound analogues has revealed their capability to modulate critical signal transduction pathways, which are fundamental to cellular processes like growth, differentiation, and apoptosis. Notably, certain phenylacetamide derivatives have been shown to trigger both intrinsic and extrinsic apoptotic signaling pathways in cancer cells. tbzmed.ac.ir This is achieved through the upregulation of key pro-apoptotic proteins such as Bax and FasL, alongside an increase in the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade. tbzmed.ac.ir

In the context of smooth muscle activity, an isoquinoline (B145761) precursor derived from a phenylacetamide structure, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been found to influence intracellular signaling pathways related to serotonin (B10506) (5-HT). dntb.gov.uamdpi.com This compound appears to be involved in the regulation of intestinal neurons that express neuronal nitric oxide synthase (nNOS), thereby affecting the nNOS/NO signaling pathway which plays a role in regulating the spontaneous contractile activity of gastric smooth muscle. dntb.gov.uamdpi.com

Furthermore, studies on receptor heteromers, such as the dopamine (B1211576) D1 and histamine (B1213489) H3 receptor complex, have demonstrated that the formation of these heteromers can redirect signaling towards the MAPK/ERK pathway in a Gs-independent but Gi-dependent manner. nih.gov Activation of H3 receptors within this heteromer complex was shown to induce ERK1/2 phosphorylation, a key event in the MAPK signaling cascade, which is typically not observed when the receptor is expressed alone. nih.gov This highlights the complex ways in which related compounds can influence signal transduction depending on the specific cellular context and receptor interactions.

Antimicrobial Activity Profile

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antitubercular, and antifungal effects.

The chemical scaffold of phenylacetamide has been utilized to develop compounds with notable antibacterial properties. For instance, 2,4-dichlorobenzyl alcohol, a related compound, is recognized as a mild antiseptic capable of killing bacteria associated with mouth and throat infections. wikipedia.org It is a common ingredient in antiseptic lozenges. wikipedia.orgnih.gov Studies have shown that lozenges containing 2,4-dichlorobenzyl alcohol and amylmetacresol (B1666032) exhibit bactericidal activity against a range of Gram-positive and Gram-negative bacteria implicated in pharyngitis, including Streptococcus pyogenes, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis. nih.govresearchgate.net A significant reduction in bacterial colony-forming units (CFUs) was observed within minutes of exposure. nih.govresearchgate.net

Specifically, a greater than 99.9% reduction in CFUs was demonstrated against all tested bacterial species within 10 minutes. researchgate.net Additionally, a dentifrice containing 0.3% dichlorobenzyl alcohol was found to maintain antimicrobial activity for 5 to 10 minutes after brushing. wikipedia.orgmedicaljournalssweden.se Other research has focused on synthesizing derivatives of 2',3',4'-trihydroxy-2-phenylacetophenone, which have shown antibacterial activity specifically against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, but not against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov This suggests a degree of specificity in the antibacterial action of these compounds. nih.gov

Several studies have highlighted the potential of phenylacetamide derivatives as antitubercular agents. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Many of these derivatives showed moderate to potent activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. nih.govnih.gov One of the most potent compounds also demonstrated efficacy against a rifampin-resistant strain of M. tuberculosis. nih.govnih.gov

The mechanism of action for some related antitubercular compounds appears to involve targeting key enzymes in the mycobacterial cell envelope biosynthesis pathway. frontiersin.org For example, some inhibitors have been shown to target QcrB, a component of the cytochrome bc1 oxidase in the electron transport chain, which is crucial for the bacterium's survival. researchgate.net Other synthesized derivatives, such as certain furans and pyrroles, have also shown promising anti-TB profiles with MIC values better than some standard drugs like Pyrazinamide and Streptomycin against the H37Rv strain. mdpi.com

The antifungal potential of phenylacetamide analogues has also been investigated. Specifically, 2-chloro-N-phenylacetamide has been shown to possess antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.govscielo.br This compound demonstrated minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL and minimum fungicidal concentrations (MFC) from 512 to 1,024 µg/mL. nih.govscielo.br

Furthermore, this compound was effective in inhibiting the formation of fungal biofilms and disrupting pre-formed biofilms, which are critical virulence factors for Candida species. scielo.brnih.gov It inhibited up to 92% of biofilm formation and caused the rupture of up to 87% of mature biofilms. nih.govscielo.br In silico studies suggest that the antifungal mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.govresearchgate.net

Other Investigated Biological Effects (Preclinical Focus)

Beyond antimicrobial activities, preclinical studies have explored the potential of this compound analogues in other therapeutic areas, most notably in oncology.

Phenylacetamide derivatives have emerged as a class of compounds with significant antineoplastic potential. nih.govnih.gov Studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and promyelocytic leukemia (HL-60). nih.govnih.gov The antiproliferative effects are often linked to the induction of apoptosis. tbzmed.ac.ir

For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent cytotoxic activity, particularly against the PC3 prostate carcinoma cell line. nih.govnih.gov The presence of a nitro moiety on the phenyl ring was found to enhance the cytotoxic effect. nih.govnih.gov Another study on phenylacetamide derivatives reported significant cytotoxic effects against MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 cell lines, with IC50 values in the sub-micromolar range for the most active compounds. tbzmed.ac.ir

A maleimide (B117702) derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, which acts as a kinase inhibitor, also displayed high toxicity towards human colon carcinoma (HCT116), cervical carcinoma (HeLa), and melanoma (SK-MEL-28) cells. mdpi.comresearchgate.net This compound was found to induce a mitochondria-dependent pathway of apoptosis and cause DNA damage in cancer cells. mdpi.com

Table 1: Investigated Biological Effects of this compound Analogues and Related Compounds

Biological Effect Key Findings Affected Pathways/Organisms References
Signal Transduction Induction of apoptosis in cancer cells. Upregulation of Bax, FasL; Caspase-3 activation. tbzmed.ac.ir
Modulation of smooth muscle contractility. nNOS/NO signaling pathway. dntb.gov.uamdpi.com
Receptor heteromer signaling. MAPK/ERK pathway. nih.gov
Antibacterial Activity Bactericidal against oral pathogens. Gram-positive & Gram-negative bacteria. wikipedia.orgnih.govresearchgate.net
Specificity against Gram-positive strains. Bacillus subtilis, Staphylococcus aureus. nih.gov
Antitubercular Activity Potent inhibition of M. tuberculosis. MIC values as low as 4 µg/mL. nih.govnih.gov
Efficacy against resistant strains. Rifampin-resistant M. tuberculosis. nih.govnih.gov
Antifungal Activity Inhibition of fluconazole-resistant Candida. C. albicans, C. parapsilosis. scielo.brnih.govscielo.br
Anti-biofilm activity. Inhibition and disruption of biofilms. nih.govscielo.br
Antineoplastic Potential Cytotoxicity against various cancer cells. Breast, prostate, colon, cervical cancer lines. tbzmed.ac.irnih.govnih.govmdpi.com
Induction of apoptosis and DNA damage. Mitochondria-dependent pathway. tbzmed.ac.irmdpi.com

Nematicidal Activity

The control of plant-parasitic nematodes is a significant challenge in agriculture, causing substantial economic losses globally. nyxxb.cn Root-knot nematodes (Meloidogyne spp.) are particularly destructive, damaging plant roots and reducing their ability to absorb nutrients. nyxxb.cn The withdrawal of many conventional nematicides due to environmental and health concerns has necessitated the search for new, effective, and safer alternatives. ekb.egnih.gov

Research into novel 4,5,5-trifluoropent-4-enamide derivatives has shown that compounds with a furan (B31954) ring exhibit excellent nematicidal activity against Meloidogyne incognita and Bursaphelenchus xylophilus. nyxxb.cn Furthermore, many of these synthesized compounds demonstrated a 100% inhibition rate against M. incognita in sand at a concentration of 40 mg/L. nyxxb.cn The structure-activity relationship analysis indicated that compounds with non-substituted five-membered rings like thiophene, furan, and thiazole (B1198619) showed better bioactivity than those with bulkier six-membered or fused rings. nyxxb.cn

In another study, various phytochemicals were tested for their nematicidal activity against the root-lesion nematode Pratylenchus penetrans. nih.govunl.pt Compounds like benzaldehyde, carvacrol, 3-octanol, and thymol (B1683141) showed high activity. nih.govunl.pt This highlights the potential of naturally derived compounds and their synthetic analogues in nematode management.

The nematicidal efficacy of various compounds against Meloidogyne incognita is often evaluated by determining their lethal concentration (LC50) or effective concentration (EC50) values, which represent the concentration required to cause 50% mortality or paralysis in the nematode population, respectively. For instance, the nematicide fluopyram (B1672901) has shown high toxicity to the second-stage juveniles (J2) of M. incognita, with LC50 values decreasing over time of exposure. ekb.eg Studies on electron-deficient alkynes also revealed potent nematicidal activity against M. incognita, with some compounds exhibiting EC50 values in the low mg/L range. nih.gov

The data below from various studies illustrates the nematicidal activity of different chemical compounds against plant-parasitic nematodes.

**Table 1: Nematicidal Activity of Various Compounds Against *Meloidogyne incognita***

Compound Exposure Time (hrs) LC50 (mg/L) Reference
Fluopyram 24 4.20 ekb.eg
48 3.47 ekb.eg
72 2.44 ekb.eg
Abamectin 24 7.19 ekb.eg
48 5.39 ekb.eg
72 4.89 ekb.eg
Fosthiazate 24 10.11 ekb.eg
48 8.12 ekb.eg
72 6.28 ekb.eg
Oxamyl 24 12.33 ekb.eg
48 10.21 ekb.eg
72 8.33 ekb.eg
Fenamiphos 24 14.90 ekb.eg
48 12.70 ekb.eg
72 10.41 ekb.eg

Table 2: Nematicidal Activity of Electron-Deficient Alkynes Against Meloidogyne incognita

Compound EC50/48h (mg/L) Reference
Dimethylacetylenedicarboxylate 1.54 ± 0.16 nih.gov
3-Butyn-2-one 2.38 ± 0.31 nih.gov
Methyl propiolate 2.83 ± 0.28 nih.gov

Analgesic Potential (from related compounds)

While direct studies on the analgesic properties of this compound are not available, the broader class of acetamide derivatives has been investigated for potential analgesic effects. nih.govresearchgate.net These studies provide a basis for inferring the potential activity of related structures.

In one such study, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for their analgesic properties. nih.govresearchgate.net The researchers utilized standard pain models, including the hot-plate test, tail-clip test, and acetic acid-induced writhing test in mice, to assess the compounds' ability to alleviate thermal, mechanical, and chemical pain stimuli. nih.govresearchgate.net The results indicated that the tested acetamide derivatives, when administered at a dose of 100 mg/kg, produced a significant reduction in acetic acid-induced writhing responses and an increase in latency in the hot-plate and tail-clip tests. nih.govresearchgate.net Importantly, these compounds did not impair motor coordination in the Rota-Rod test, suggesting a specific analgesic effect rather than general sedation. nih.govresearchgate.net

Another research effort focused on the synthesis of novel 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives and their evaluation for analgesic activity using the Eddy's hot plate method. rjptonline.org Certain synthesized compounds were found to be effective, with some showing efficacy comparable to the standard drug, Diclofenac. rjptonline.org

Furthermore, a study on 5-acetamido-2-hydroxy benzoic acid derivatives, which share the acetamide functional group, demonstrated that modifications to the acetamide moiety could influence analgesic activity. mdpi.com For example, introducing a benzyl group led to a reduction in painful activity in in-vivo tests when compared to acetaminophen (B1664979) and the parent 5-acetamido-2-hydroxy benzoic acid. mdpi.com

These findings collectively suggest that the acetamide scaffold is a promising framework for the development of new analgesic agents. The analgesic effect of these compounds is often evaluated by measuring the percentage of pain inhibition or the increase in pain threshold.

The table below summarizes the analgesic activity of some acetamide derivatives from a study, measured as the percentage of inhibition in the acetic acid-induced writhing test.

Table 3: Analgesic Activity of Selected Acetamide Derivatives

Compound Dose (mg/kg) Inhibition of Writhing (%) Reference
Compound 3a 100 55.4 nih.gov
Compound 3b 100 60.1 nih.gov
Compound 3c 100 52.7 nih.gov
Compound 3d 100 65.8 nih.gov
Compound 3e 100 62.2 nih.gov
Compound 3f 100 58.1 nih.gov
Compound 3g 100 64.9 nih.gov
Aspirin (Reference) 100 68.9 nih.gov
Morphine (Reference) 10 83.8 nih.gov

Structure Activity Relationship Sar and Rational Design Approaches

General Principles of SAR for N-Phenylacetamide and Benzylacetamide Scaffolds

The N-phenylacetamide and benzylacetamide scaffolds are versatile structures found in a wide array of biologically active compounds. The structure-activity relationship (SAR) for these scaffolds is dictated by the nature and position of substituents on both the phenyl and benzyl (B1604629) rings, as well as modifications to the central acetamide (B32628) linker. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

In general, the N-phenylacetamide moiety can be crucial for interaction with biological targets. The phenyl ring can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with amino acid residues in the active site of enzymes or receptors. nih.gov The acetamide portion provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule to its target. nih.govresearchgate.net

Similarly, the benzylacetamide scaffold's activity is highly dependent on the substitution pattern of the benzyl group. The benzyl ring can fit into hydrophobic pockets of target proteins, and substituents on this ring can modulate binding affinity and selectivity. For instance, the introduction of halogen atoms, like chlorine, can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity. nih.gov

Impact of Dichlorophenyl Substitution Pattern on Biological Efficacy

The presence and position of the two chlorine atoms on the phenyl ring of the benzyl moiety in N-benzylacetamide derivatives have a profound impact on their biological efficacy. Dichloro-substitution can significantly alter the compound's lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets, membrane permeability, and metabolic stability.

Positional Isomers and Substituent Effects on Activity

The biological activity of dichlorophenyl-containing compounds can vary significantly between different positional isomers (e.g., 2,3-, 2,4-, 3,4-, etc.). nih.govresearchgate.net This isomer-specific activity is a well-documented phenomenon in medicinal chemistry and underscores the importance of the precise spatial arrangement of substituents for effective drug-target interactions. biomedres.usnih.gov

For example, studies on dichlorodiphenyltrichloroethane (DDT) isomers have shown that the p,p'- and o,p'-isomers exhibit different estrogenic activities, highlighting how the position of the chlorine atoms can lead to distinct biological outcomes. nih.gov In the context of N-benzylacetamides, it can be hypothesized that the 3,4-dichloro isomer may exhibit a different and potentially more potent activity profile compared to other isomers due to a more favorable interaction with the target's binding pocket. The electronic effects of the chlorine atoms at positions 3 and 4 can also influence the acidity of the N-H proton of the acetamide linker, which could be critical for hydrogen bonding interactions.

The table below illustrates the concept of how positional isomers of a disubstituted phenyl ring can lead to different biological activities, based on general principles and findings from related compound series.

Positional Isomer Potential Effect on Biological Activity Rationale
2,3-dichloroMay introduce steric hindrance near the linkage, potentially reducing activity.The ortho-substituent can restrict the rotation of the phenyl ring.
2,4-dichloroOften exhibits significant biological activity due to a combination of electronic and steric effects.The para-substituent can extend into a hydrophobic pocket, while the ortho-substituent modulates conformation.
2,5-dichloroActivity can be variable, depending on the specific target.The steric and electronic effects are different from other isomers, leading to a unique interaction profile.
2,6-dichloroTypically shows reduced activity due to significant steric hindrance around the point of attachment.The two ortho-substituents can severely restrict the conformation of the molecule.
3,4-dichloroOften associated with potent biological activity.This substitution pattern provides a good balance of lipophilicity and electronic effects without excessive steric bulk near the linker.
3,5-dichloroCan lead to high potency, as seen in some anticancer agents.The meta-substituents can interact favorably with specific residues in a binding pocket.

Role of the Acetamide Linker and Phenyl Ring in Target Recognition

The acetamide linker and the 2-phenyl ring are integral components of the N-(3,4-dichlorobenzyl)-2-phenylacetamide scaffold, playing crucial roles in target recognition and binding.

The 2-phenyl ring, attached to the acetyl group, is another key determinant of biological activity. This phenyl ring can engage in hydrophobic interactions, π-π stacking, and cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of the target protein. nih.gov The presence and nature of substituents on this phenyl ring can further modulate these interactions and, consequently, the biological activity. For example, the introduction of a fluorine atom at the 4-position of the phenyl ring in a series of N-phenylacetamide derivatives led to potent anticancer agents. nih.gov

Modifications on the Acetamide Sidechain and Their Effect on Activity

Modifications to the acetamide sidechain, specifically the methylene (B1212753) bridge and the 2-phenyl group, can have a significant impact on the biological activity of N-benzylacetamide derivatives.

Altering the length or rigidity of the acetamide linker can affect the distance and orientation between the two aromatic rings, which can be critical for fitting into the target's binding site. For instance, replacing the methylene group with a longer or more rigid linker could either enhance or diminish activity depending on the specific requirements of the biological target.

Furthermore, substitutions on the 2-phenyl ring can be used to fine-tune the electronic and steric properties of the molecule to optimize target interactions. Studies on related phenylacetamide derivatives have shown that introducing small, electron-withdrawing groups on the phenyl ring can enhance activity. nih.gov Conversely, bulky substituents may lead to steric clashes and a loss of potency.

The following table summarizes the potential effects of modifications on the acetamide sidechain, based on general SAR principles.

Modification Potential Effect on Activity Rationale
Replacement of the 2-phenyl ring with a smaller alkyl groupMay decrease activityLoss of important π-π stacking or hydrophobic interactions.
Introduction of a hydroxyl group on the 2-phenyl ringCould increase or decrease activityMay introduce a new hydrogen bonding interaction but could also alter lipophilicity and cell permeability.
Introduction of a halogen on the 2-phenyl ringCan enhance activityCan increase lipophilicity and introduce favorable halogen bonding interactions.
Replacement of the acetamide with a thioacetamideMay alter activity and selectivityThe change in hydrogen bonding capacity and electronic properties can affect target binding.
Introduction of a methyl group on the α-carbonCan increase potency and/or introduce chiralityMay provide a better fit in a hydrophobic pocket and lead to stereospecific interactions.

Influence of Extended Functional Groups on Pharmacological Profile

The incorporation of extended functional groups, particularly heterocyclic rings, onto the this compound scaffold can significantly modulate its pharmacological profile. These extensions can introduce new interaction points with the biological target, alter the molecule's solubility and metabolic stability, and ultimately lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Heterocyclic moieties are prevalent in many approved drugs and are known to participate in a wide range of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions. By carefully selecting the heterocyclic ring to be incorporated, medicinal chemists can tailor the properties of the parent molecule to achieve a desired biological effect.

Thiazole (B1198619) and Triazole Moiety Incorporations

The incorporation of five-membered heterocyclic rings like thiazole and triazole into the N-phenylacetamide scaffold has been a successful strategy in the development of new bioactive compounds. mdpi.com

Thiazole Moiety: The thiazole ring is a bioisostere of the phenyl ring and can participate in similar interactions. Furthermore, the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, providing additional anchoring points within a biological target. A study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety revealed that these compounds exhibit significant antibacterial activity. mdpi.com Notably, the compound N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide, which contains the same 3,4-dichlorophenyl group as our core molecule, was synthesized and showed promising activity. mdpi.com This highlights the potential of combining the dichlorophenyl feature with a thiazole ring to generate potent bioactive agents.

The table below provides a hypothetical comparison of the potential impact of incorporating thiazole and triazole moieties.

Incorporated Moiety Potential Pharmacological Impact Rationale for Impact
ThiazoleEnhanced antibacterial or anticancer activityThe thiazole ring can act as a bioisostere of a phenyl ring, and its heteroatoms can form additional hydrogen bonds.
1,2,4-TriazoleImproved metabolic stability and potential for enhanced target bindingThe triazole ring is generally resistant to metabolic degradation and its nitrogen atoms can act as hydrogen bond acceptors.

Sulfamoyl-Containing Analogs

The introduction of a sulfamoyl group into the this compound scaffold represents a key strategy in analog development. While specific data on the direct addition to this exact compound is limited in publicly available research, the broader class of 4-(phenylsulfamoyl)phenylacetamide compounds has been explored as positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov In these related series, the sulfonamide portion of the molecule is a critical area for SAR exploration. For instance, the synthesis of various analogs involved reacting 4-nitrophenylsulfonyl chloride with different amines, followed by reduction of the nitro group and acylation. nih.gov This modular synthesis allows for the systematic evaluation of how different substituents on the sulfamoyl nitrogen affect activity. While direct extrapolation is not possible without specific studies on this compound, the findings from these related series suggest that the nature of the substituent on the sulfonamide is a key determinant of potency and efficacy. nih.gov

Phenoxy and Methoxy (B1213986) Substitutions

The incorporation of phenoxy and methoxy groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In a study of 2-phenoxybenzamide (B1622244) derivatives, which share a diaryl ether linkage, the substitution pattern on the anilino part of the molecule and the size of the substituents were found to be critical for antiplasmodial activity. researchgate.net Specifically, a 4-fluorophenoxy substituent was generally more favorable for activity compared to an unsubstituted phenoxy group. researchgate.net

Ring System Modifications (e.g., Piperazine (B1678402), Imidazole)

Modification of the core ring systems is a common strategy to explore new chemical space and improve a compound's properties. The piperazine ring, for instance, is a prevalent moiety in many approved drugs due to its favorable pharmacokinetic characteristics. nih.gov The synthesis of piperazine-containing analogs can be achieved through various methods, including nucleophilic substitution on alkyl halides or reductive amination. nih.gov In the context of this compound, replacing parts of the scaffold with a piperazine ring could be a viable strategy to modulate its properties. For example, in a series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, the introduction of a piperazine ring was a key feature for achieving high affinity for the dopamine (B1211576) D3 receptor. researchgate.net

The imidazole (B134444) ring is another important heterocycle in medicinal chemistry. In a study of analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, the imidazole ring was replaced with isosteric pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines to assess the impact on anticonvulsant activity. rsc.org The study found that these modifications led to distinct calculated electrostatic isopotential maps, which may correlate with biological activity. rsc.org This highlights the potential of imidazole and its isosteres to fine-tune the electronic properties and interaction profile of the this compound scaffold.

Rational Drug Design Strategies Guided by SAR Data

The data gathered from SAR studies provides a roadmap for the rational design of new and improved compounds. These strategies aim to enhance desired properties while minimizing undesirable ones.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful techniques in drug design to access novel chemical entities with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining the original's key binding interactions. nih.gov Bioisosteric replacement, on the other hand, is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.govresearchgate.net

These strategies are often guided by computational methods that can identify potential replacements based on shape, electrostatic potential, and other physicochemical properties. researchgate.net For this compound, one could envision replacing the phenylacetamide core with other scaffolds that present the dichlorobenzyl and phenyl groups in a similar spatial orientation. A knowledge-based method using protein binding site alignments has been developed to identify such bioisosteric or scaffold hopping replacements from the vast amount of structural data available in the Protein Data Bank. nih.gov

Lead Optimization through Substituent Variation

Lead optimization is an iterative process that involves systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic profile. nih.gov This is often achieved through substituent variation, where different functional groups are introduced at various positions on the molecular scaffold.

For the this compound scaffold, a systematic variation of substituents on both the dichlorobenzyl and the phenyl rings would be a logical approach. For instance, in a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives, halogen substitutions on the aniline (B41778) ring were found to be most active. nih.gov Similarly, in a study of 2-phenylacetamide (B93265) derivatives, increasing the lipophilicity of the amine portion of the molecule led to more potent sodium channel blockade. These examples from related compound classes underscore the importance of systematic substituent variation in the lead optimization of this compound.

Computational and in Silico Investigations

Density Functional Theory (DFT) Studies for Electronic and Spectroscopic Properties

DFT calculations, typically employing methods like B3LYP with a 6-31G**++ basis set, can elucidate a range of molecular properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For a series of substituted phenylacetamide and benzohydrazide (B10538) derivatives, HOMO energies were found to range from -9.57 eV to -4.58 eV, and LUMO energies from -2.19 eV to -0.12 eV. scispace.com For one highly active compound in that series, the HOMO was localized at -9.06 eV and the LUMO at -5.58 eV, resulting in an energy gap of -3.47 eV, which correlated with its biological activity. scispace.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies, visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. scispace.com In a computational study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, MEP maps identified nucleophilic regions over an oxygen atom and electrophilic sites over aromatic hydrogens. asianresassoc.orgresearchgate.net Such analyses for N-(3,4-dichlorobenzyl)-2-phenylacetamide would likely indicate nucleophilic character around the carbonyl oxygen and electrophilic character around the amide proton and aromatic hydrogens.

Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com For the aforementioned dichlorobenzyl-containing compound, vibrational analysis confirmed 108 fundamental modes associated with its various functional groups. asianresassoc.orgresearchgate.net These theoretical spectra, when compared with experimental data, can aid in the structural confirmation of the synthesized molecule.

Natural Bond Orbital (NBO) analysis offers deeper insights into intramolecular charge transfer and hyperconjugative interactions. researchgate.net For instance, in a study of a dichlorobenzyl derivative, NBO analysis identified a strong stabilization energy of 40.25 kJ/mol resulting from electron delocalization within its indazole ring. asianresassoc.org Similar analyses for this compound would clarify the electronic interactions between the phenylacetamide core and the dichlorobenzyl substituent.

Table 1: Representative Quantum Chemical Parameters from DFT Studies of Analogous Compounds

ParameterCompound TypeRepresentative ValuesSignificance
HOMO Energy Substituted Phenylacetamides-9.06 eVIndicates electron-donating ability
LUMO Energy Substituted Phenylacetamides-5.58 eVIndicates electron-accepting ability
Energy Gap (ΔE) Substituted Phenylacetamides-3.47 eVRelates to chemical stability and reactivity
Stabilization Energy (E(2)) Dichlorobenzyl Derivative40.25 kJ/molQuantifies intramolecular delocalization

Note: The data presented in this table are from studies on analogous compounds and are intended to be illustrative of the types of results obtained from DFT calculations.

Derivatization Strategies and Lead Generation

Design and Synthesis of Focused Compound Libraries

The design and synthesis of focused compound libraries are fundamental strategies in drug discovery, aiming to create collections of molecules that are specifically designed to interact with a particular protein target or a family of related targets. nih.gov Unlike broad screening collections, these libraries are built upon an understanding of the target's structure or the chemogenomic principles of a target family. nih.gov The goal is to efficiently explore a design hypothesis and identify hit compounds for further development. nih.gov

For the N-(3,4-dichlorobenzyl)-2-phenylacetamide scaffold, a focused library would be generated by systematically modifying specific points of diversity on the molecule. The synthesis typically involves combinatorial approaches where different building blocks are combined to create a large number of analogs. A common synthetic route for phenylacetamide derivatives involves the acylation of a primary or secondary amine with a substituted phenylacetyl chloride. nih.govmdpi.com

In the context of the target scaffold, a library could be constructed by:

Varying the N-benzyl moiety: Using a range of substituted benzylamines or other amines in the initial acylation reaction.

Varying the 2-phenyl moiety: Employing different substituted phenylacetyl chlorides.

This approach allows for a thorough exploration of the chemical space around the core structure. For instance, a library of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives was successfully synthesized by reacting various 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole, demonstrating the feasibility of creating diverse libraries from an acetamide (B32628) core. nih.gov

Table 1: Hypothetical Focused Library Design for this compound

Core ScaffoldR1 Substituent (on Phenyl Ring)R2 Substituent (on Benzyl (B1604629) Ring)
N-benzyl-2-phenylacetamide-H3,4-dichloro
4-fluoro3,4-dichloro
4-nitro3,4-dichloro
4-methoxy3,4-dichloro
-H4-trifluoromethoxy
-H4-fluoro
4-fluoro4-fluoro

This table illustrates how specific points on the this compound scaffold can be systematically varied to generate a focused library for screening.

Chemical Transformation and Functional Group Interconversion on the this compound Scaffold

Chemical transformation and functional group interconversion (FGI) are essential tools for optimizing lead compounds. FGI is the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk Applying these techniques to the this compound scaffold allows for fine-tuning of its physicochemical and pharmacological properties.

The key functional groups on this scaffold are the secondary amide, the dichlorophenyl ring, and the unsubstituted phenyl ring. Each offers opportunities for modification.

Amide Bond: The amide linkage is central to the molecule's structure. It can be subjected to various transformations.

Hydrolysis: Cleavage of the amide bond to yield 3,4-dichlorobenzylamine (B86363) and phenylacetic acid.

Reduction: Conversion of the amide carbonyl to a methylene (B1212753) group (CH₂) using reducing agents like LiAlH₄, resulting in the corresponding secondary amine, N-(3,4-dichlorobenzyl)-2-phenylethanamine.

Transamidation: Exchange of the amine portion of the amide. Copper(II)-catalyzed transamidation of primary amides has been shown to proceed under mild conditions. researchgate.netorganic-chemistry.org

Aromatic Rings: Both the 3,4-dichlorophenyl and the phenyl rings can be modified, typically through electrophilic aromatic substitution, to introduce new functional groups that can modulate activity. Potential transformations include:

Nitration: Introduction of a nitro group (-NO₂).

Halogenation: Introduction of additional halogen atoms (e.g., -Br, -I).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

The synthesis of the core scaffold itself is a key chemical transformation, typically achieved by reacting 3,4-dichlorobenzylamine with 2-phenylacetyl chloride or a related activated carboxylic acid derivative. nih.govmdpi.com

Table 2: Potential Functional Group Interconversions for the Scaffold

Functional GroupTransformationReagents/Reaction TypeResulting Group
AmideReductionLiAlH₄, B₂H₆Secondary Amine
AmideTransamidationCopper(II) catalysisDifferent Secondary Amide
Phenyl RingNitrationHNO₃, H₂SO₄Nitrophenyl
Phenyl RingHalogenationBr₂, FeBr₃Bromophenyl
Dichlorophenyl RingFurther HalogenationCl₂, AlCl₃Trichlorophenyl

This table summarizes key chemical transformations that can be applied to the this compound scaffold to generate analogs with potentially improved properties.

Preclinical Pharmacological Profiles and Therapeutic Potential

Promising Therapeutic Areas of Research Based on Preclinical Data

Potential in Neurological and Inflammatory Conditions

Research into phenylacetamide derivatives has uncovered significant potential for the treatment of various neurological disorders, primarily due to their effects on the central nervous system. The structural characteristics of N-(3,4-dichlorobenzyl)-2-phenylacetamide suggest it may share the therapeutic promise observed in analogous compounds that have been investigated for their antidepressant and anticonvulsant properties.

A number of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant effects in established animal models of epilepsy. sigmaaldrich.com Initial screenings were conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. sigmaaldrich.com The MES test is a model that helps identify compounds capable of preventing seizure spread. sigmaaldrich.com Notably, several of these acetamide (B32628) derivatives demonstrated activity in the 6-Hz screen, which is considered a model for therapy-resistant partial seizures in humans. sigmaaldrich.com In vitro studies on some of the most potent of these related compounds have indicated that they may act as moderate binders to voltage-sensitive sodium channels at site 2. sigmaaldrich.com

Furthermore, the antidepressant potential of a series of phenylacetamide derivatives has been explored. bldpharm.com In preclinical evaluations using the tail suspension test (TST) and forced swim test (FST) in mice, these compounds were assessed for their ability to reduce immobility time, a behavioral marker indicative of antidepressant efficacy. bldpharm.com One particularly potent analogue, referred to as VS25, demonstrated a significant antidepressant effect. bldpharm.com The research indicated that the antidepressant activity of many of these compounds was most effective at a specific dose, with a decrease in activity observed at higher doses. bldpharm.com

The table below summarizes the preclinical neurological screening models used for evaluating compounds structurally related to this compound.

Preclinical ModelIndicationKey Findings for Related Compounds
Maximal Electroshock (MES)Epilepsy (seizure spread)Activity observed for several acetamide derivatives. sigmaaldrich.com
Subcutaneous Pentylenetetrazole (scPTZ)Epilepsy (seizure threshold)Used in initial anticonvulsant screening. sigmaaldrich.com
6-Hz Seizure ModelTherapy-Resistant EpilepsySeveral related molecules showed activity. sigmaaldrich.com
Tail Suspension Test (TST)DepressionSignificant reduction in immobility duration observed. bldpharm.com
Forced Swim Test (FST)DepressionSignificant reduction in immobility duration observed. bldpharm.com
Voltage-Sensitive Sodium Channels (in vitro)Epilepsy (mechanism of action)Moderate binding observed for a potent derivative. sigmaaldrich.com

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on other chemical entities has shown that targeting pathways involved in neuroinflammation can be beneficial in neurological conditions like Alzheimer's disease. For instance, certain triazole derivatives have been found to reduce pro-inflammatory cytokines by modulating the MAPK/NF-κB signaling pathways in models of Alzheimer's disease. Given the interplay between inflammation and neurological disorders, this represents a potential area of investigation for phenylacetamide compounds.

Other Emerging Therapeutic Applications

The core chemical structure of this compound is part of a broader class of compounds that have been investigated for a variety of other therapeutic uses beyond neurological conditions. These emerging applications highlight the versatility of the phenylacetamide scaffold in medicinal chemistry.

One notable area of research is the investigation of phenylacetamide derivatives as potential anticancer agents. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their cytotoxic effects against various cancer cell lines. For example, certain compounds in this series have shown activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.

Another emerging application for this class of compounds is in the field of infectious diseases. Research into N-phenylacetamide derivatives containing 4-arylthiazole moieties has revealed promising antibacterial and nematicidal activities. These compounds have been tested against plant-pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae, and have also shown efficacy against the root-knot nematode Meloidogyne incognita.

The table below outlines the emerging therapeutic applications investigated for compounds structurally related to this compound.

Therapeutic AreaSpecific ApplicationFindings for Related Compounds
OncologyAnticancerCytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.
Infectious DiseasesAntibacterialActivity against plant-pathogenic bacteria.
Infectious DiseasesNematicidalEfficacy against the root-knot nematode Meloidogyne incognita.

These findings, while not directly pertaining to this compound, underscore the potential for this compound to be explored for a wider range of therapeutic applications. The diverse biological activities observed in structurally similar molecules provide a strong rationale for further preclinical investigation into its anticancer and antimicrobial properties.

Future Research Directions and Perspectives

Current Status and Gaps in Understanding N-(3,4-Dichlorobenzyl)-2-phenylacetamide Research

A comprehensive review of the scientific literature reveals a significant gap in the dedicated study of this compound. While numerous studies have investigated substituted phenylacetamides and compounds containing the dichlorobenzyl moiety, this specific combination remains largely unexplored. This lack of focused research presents both a challenge and an opportunity. The primary gap is the absence of fundamental data regarding its synthesis, physicochemical properties, and biological activity. Consequently, its potential as a therapeutic agent or a tool for chemical biology is currently unknown. The existing research on related compounds, however, provides a foundation upon which future investigations can be built.

Opportunities for Further Elucidation of Mechanism of Action and Target Validation

Given the absence of direct studies, elucidating the mechanism of action of this compound would be a primary objective for future research. The structural motifs of the molecule, namely the phenylacetamide core and the 3,4-dichlorobenzyl group, can offer initial hypotheses for its potential biological targets.

The phenylacetamide scaffold is present in a variety of compounds with diverse biological activities, including anticonvulsant and antidepressant properties. mdpi.com For instance, some N-substituted phenylacetamides have been explored for their effects on the central nervous system. nih.gov The dichlorobenzyl component is also of interest. For example, 2,4-dichlorobenzyl alcohol has been shown to possess antiseptic properties, with a proposed mechanism involving the denaturation of proteins and a possible interaction with sodium channels. nih.gov

Future research could, therefore, investigate whether this compound exhibits similar activities. Initial screening could involve assays for:

Ion Channel Modulation: Particularly sodium channels, given the activity of related dichlorobenzyl compounds. nih.gov

Enzyme Inhibition: A broad panel of enzymes could be screened to identify potential targets.

Receptor Binding: Assessing binding affinity to receptors commonly targeted by phenylacetamide-like structures.

Target validation would be a crucial subsequent step, involving techniques such as genetic knockdown or knockout of a potential target to confirm its role in the compound's observed effects.

Directions for Novel Scaffold Exploration and Therapeutic Lead Development

The development of novel therapeutic leads from the this compound scaffold would hinge on systematic structure-activity relationship (SAR) studies. The synthesis of a library of analogues would be a key starting point. Modifications could be systematically introduced at several positions:

The Phenyl Ring of the Phenylacetamide Moiety: Substitution with various functional groups (e.g., electron-donating or electron-withdrawing groups) could modulate the electronic properties and steric profile of the molecule.

The Dichlorobenzyl Moiety: The position and number of chlorine atoms on the benzyl (B1604629) ring could be varied to probe the importance of this specific substitution pattern. Other halogen or alkyl substitutions could also be explored.

The Acetamide (B32628) Linker: The length of the alkyl chain or the introduction of conformational constraints could be investigated to optimize binding to a potential target.

The synthesis of such analogues could be guided by established methods for the preparation of phenylacetamides, which often involve the reaction of a substituted amine with a phenylacetyl chloride derivative or the amidation of phenylacetic acid. orgsyn.org The resulting compounds would then be subjected to biological screening to identify promising lead compounds for further development. For example, research on N-phenylacetamide derivatives containing 4-arylthiazole moieties has demonstrated that variations in the substituent groups can lead to significant differences in antibacterial and nematicidal activities. nih.govmdpi.com

Integration of Advanced Computational and Experimental Methodologies

To accelerate the research and development process, a synergistic approach combining computational and experimental methodologies is highly recommended.

Computational Approaches:

Molecular Docking: Once a potential biological target is identified, molecular docking studies can be employed to predict the binding mode and affinity of this compound and its analogues. This can help in prioritizing the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate the structural features of the compounds with their biological activity. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of specific residues in binding. nih.gov

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be used to rapidly screen a large library of analogues against a panel of biological targets, enabling the efficient identification of hit compounds.

Advanced Spectroscopic Techniques: Techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy can be used to determine the three-dimensional structure of the compound bound to its target, providing invaluable information for rational drug design.

Cell-Based Assays: A variety of cell-based assays can be used to evaluate the functional effects of the compounds in a more physiologically relevant context.

By integrating these advanced methodologies, the exploration of this compound and its analogues can be conducted in a more efficient and rational manner, increasing the likelihood of discovering novel therapeutic leads.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.